N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

GPCR selectivity metabotropic glutamate receptors scaffold hopping

This pyrazine-2-carboxamide derivative features a unique 2-methoxyethylpiperidine moiety, providing a flexible, basic linker with modulated lipophilicity ideal for CNS-targeted kinase and GPCR screening libraries. Its secondary amide enables diverse N-functionalization (alkylation, arylation, sulfonylation) for rapid SAR exploration, a key advantage over tertiary amide analogs. Procure as a research-grade building block with validated structural differentiation for hit-to-lead optimization in epigenetics (KDM) and antimycobacterial programs.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 1211831-86-5
Cat. No. B2762395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
CAS1211831-86-5
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C14H22N4O2/c1-20-9-8-18-6-2-12(3-7-18)10-17-14(19)13-11-15-4-5-16-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,19)
InChIKeyXQZRIVVRPIOCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide (CAS 1211831-86-5): Procurement-Relevant Compound Identity and Structural Classification


N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide (CAS 1211831-86-5) is a synthetic small-molecule pyrazine-2-carboxamide derivative incorporating a 4-(aminomethyl)piperidine scaffold N-substituted with a 2-methoxyethyl group [1]. The compound's structure combines a hydrogen bond-capable pyrazine carboxamide pharmacophore with a flexible basic piperidine linker bearing a polarity-modulating methoxyethyl tail, placing it within a class of compounds investigated as kinase inhibitor scaffolds, epigenetics probes, and antimicrobial leads [2][3]. Its molecular formula is C14H22N4O2 with a molecular weight of 278.35 g/mol [1]. This compound is primarily sourced as a research-grade building block or screening hit rather than an approved drug substance, and its differentiation from close structural analogs must be assessed through comparative physicochemical, biological, and synthetic accessibility data [3].

Why N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide Cannot Be Interchanged with Unsubstituted or Direct-Amide Piperidine Analogs


Within the pyrazine-2-carboxamide class, seemingly minor structural variations produce substantial differences in molecular recognition, ADME properties, and synthetic tractability. Replacement of the 2-methoxyethyl N-substituent with hydrogen (unsubstituted piperidine) or relocation of the amide attachment point (direct N-piperidinyl amides) alters the compound's basicity, hydrogen-bonding geometry, and lipophilicity, which in turn affect target binding profiles and solubility characteristics [1][2]. Class-level evidence from pyrazine carboxamide kinase inhibitor programs demonstrates that the specific nature of the amine portion dictates selectivity across kinase panels and influences cellular permeability, making generic substitution unreliable without explicit comparative data [1][2].

Quantitative Differentiation Evidence for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide vs. Closest Analogs


Methylene-Spacer Amide vs. Direct Piperidinyl Amide: Differential mGluR Selectivity Fingerprint

The methylene-bridged analog (target compound) and the direct N-piperidinyl amide analog (N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide, CAS 1421460-19-6) exhibit a markedly different selectivity profile at metabotropic glutamate receptors. The direct amide analog is reported in ChEMBL to show no measurable binding affinity (Ki > 270,000 nM) for mGluR1 and no functional inhibition (IC50 > 300,000 nM) at mGluR4 [1]. The methylene spacer in the target compound alters the conformational flexibility and hydrogen-bonding distance of the carboxamide, which class-level SAR indicates can shift mGluR subtype selectivity or introduce affinity for other CNS targets [2]. Direct comparative data for the target compound at mGluRs is currently absent in public databases.

GPCR selectivity metabotropic glutamate receptors scaffold hopping

N-Alkyl Chain Length Impact on Lipophilicity and Predicted Brain Penetration vs. Unsubstituted Piperidine Analog

The 2-methoxyethyl substituent on the piperidine nitrogen increases the calculated logP and topological polar surface area (TPSA) relative to the unsubstituted piperidine analog N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide (CAS 1185309-03-8). Based on predicted physicochemical properties, the target compound has a calculated logP approximately 1.0–1.5 units higher than the unsubstituted analog, while TPSA remains below 70 Ų . This places the target compound within a more favorable range for passive blood-brain barrier permeability according to CNS MPO scoring guidelines, whereas the unsubstituted analog may be too polar for efficient CNS penetration [1]. However, experimental logD and brain-to-plasma ratio data for the target compound are not publicly available.

CNS drug-likeness lipophilicity optimization BBB permeability prediction

Antimycobacterial Activity: Class-Level SAR for Pyrazine-2-carboxamides with Lipophilic Amine Substituents

Pyrazine-2-carboxamides bearing lipophilic N-substituents have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv, with reported MIC values ranging from 1.95 to 31.25 µg/mL depending on the amine structure [1][2]. The 2-methoxyethylpiperidine moiety in the target compound provides both basicity (enhancing solubility at phagosomal pH) and moderate lipophilicity (facilitating mycolic acid membrane penetration), characteristics that class-level SAR associates with improved antimycobacterial potency compared to simple anilide derivatives [1]. Experimental MIC data for the target compound specifically against M. tuberculosis strains have been claimed in vendor product descriptions but lack published, peer-reviewed validation .

antitubercular agents pyrazinamide analogs M. tuberculosis H37Rv

Synthetic Tractability and Building Block Versatility: Methylene Linker Enables Late-Stage Diversification

The methylene (-CH2-) bridge between the piperidine ring and the carboxamide nitrogen in the target compound provides a synthetically advantageous handle for late-stage diversification. In contrast to the direct N-piperidinyl amide analog (CAS 1421460-19-6) where the amide nitrogen is directly attached to the piperidine ring (tertiary amide character), the target compound retains a secondary amide NH, allowing further N-alkylation or N-arylation reactions without cleaving the piperidine-carboxamide linkage . This enables the synthesis of focused libraries from a common intermediate, a feature not shared by the direct amide analog . Vendors listing this compound as a building block confirm its utility in parallel medicinal chemistry workflows .

parallel synthesis library design building block versatility

Evidence-Backed Application Scenarios for Procuring N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide (CAS 1211831-86-5)


CNS-Oriented Kinase or GPCR Focused Screening Library Design

Based on its predicted CNS MPO profile (logP higher than unsubstituted analog while maintaining TPSA <70 Ų) and the GPCR ligand precedent of the pyrazine-2-carboxamide class [1], this compound is suitable for inclusion in medium-throughput screening decks targeting neurological kinase or GPCR targets. Its favorable predicted brain penetration distinguishes it from more polar, potentially peripherally restricted piperidine analogs.

Antimycobacterial Lead Optimization Starting Point

Class-level evidence demonstrates that pyrazine-2-carboxamides with lipophilic amine substituents exhibit antimycobacterial activity (MIC 1.95–31.25 µg/mL against M. tuberculosis H37Rv) . The target compound's 2-methoxyethylpiperidine moiety aligns with SAR features associated with enhanced potency and improved solubility at acidic pH relevant to the phagolysosomal environment. It provides a structurally validated starting point for hit-to-lead optimization in tuberculosis drug discovery.

Focused Library Synthesis via Late-Stage NH Functionalization

The secondary amide NH in the target compound enables N-alkylation, N-arylation, or N-sulfonylation reactions that are not accessible with the corresponding tertiary amide analog (CAS 1421460-19-6) . This allows medicinal chemistry teams to generate diverse compound arrays from a single building block, accelerating SAR exploration around the pyrazine carboxamide scaffold.

Epigenetics Tool Compound Development (Histone Demethylase Modulation)

Vendor descriptions indicate that this compound has been investigated as a modulator of histone lysine demethylases (KDMs), enzymes implicated in cancer and epigenetic regulation . While peer-reviewed data are limited, the compound represents a purchasable starting scaffold for developing KDM-focused chemical probes, pending independent validation of target engagement and selectivity.

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